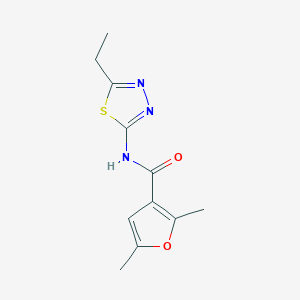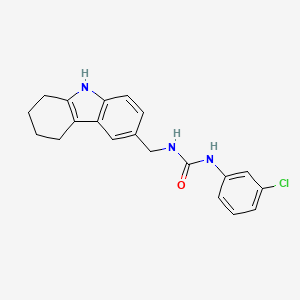
1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research applications. It is a selective inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling.
科学的研究の応用
Insecticidal Activity and Cuticle Disruption
Urea derivatives, such as those studied by Mulder and Gijswijt (1973), have been identified as a new class of insecticides characterized by a unique mode of action—interfering with cuticle deposition. This action manifests as a failure to molt or pupate, ultimately leading to the insect's death. Such compounds demonstrate potential safety towards mammals, marking them as significant for agricultural and pest control applications (Mulder & Gijswijt, 1973).
Antimicrobial and Antitumor Properties
Research into urea derivatives also extends into the realm of antimicrobial and antitumor activities. Haranath et al. (2004) synthesized substituted dibenzo dioxaphosphocin-6-yl ureas, revealing good antimicrobial properties. Such findings underscore the potential of urea derivatives in developing new therapeutic agents (Haranath et al., 2004).
Antioxidant Activity
Another intriguing application is in the field of antioxidants. Reddy et al. (2015) synthesized a series of urea derivatives with thiazole moieties, which were tested for in vitro antioxidant activity. The study found that certain compounds exhibited potent antioxidant properties, highlighting the potential for these derivatives in combating oxidative stress-related diseases (Reddy et al., 2015).
Nonlinear Optical Materials
In the field of materials science, urea derivatives have been explored for their nonlinear optical properties. Shettigar et al. (2006) synthesized bis-chalcone derivatives, finding them to possess significant second harmonic generation (SHG) efficiency and optical limiting behavior, useful for photonic applications (Shettigar et al., 2006).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-14-4-3-5-15(11-14)23-20(25)22-12-13-8-9-19-17(10-13)16-6-1-2-7-18(16)24-19/h3-5,8-11,24H,1-2,6-7,12H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALFXJZPXBMJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2726254.png)
![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2726256.png)
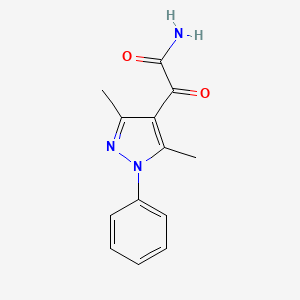
![8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2726259.png)
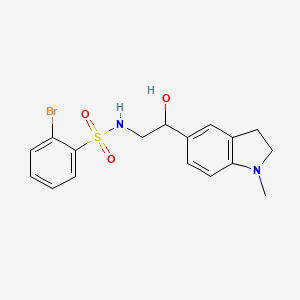
![(E)-3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726261.png)
![4-(azepan-1-ylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2726263.png)
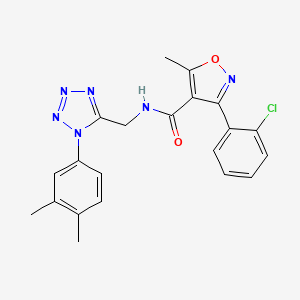
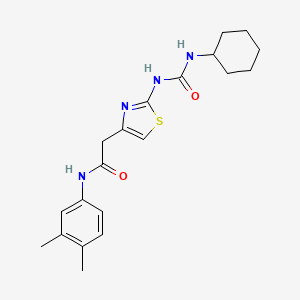

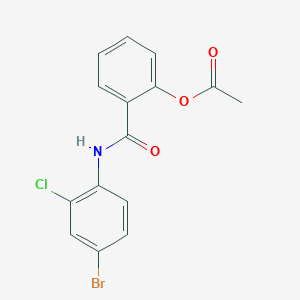
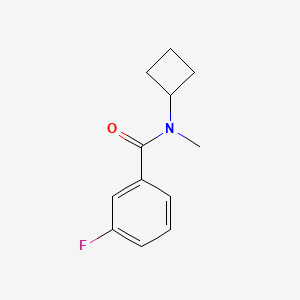
![5,6-Dimethyl-3-[2-oxo-2-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2726275.png)
